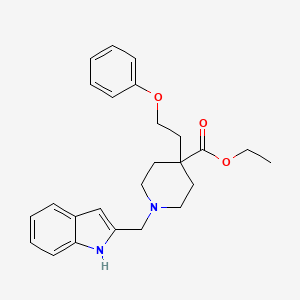
ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as EPAC, is a synthetic compound that has been extensively studied for its potential use in scientific research. EPAC is a piperidinecarboxylate derivative that contains an indole ring and a phenoxyethyl group. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves its interaction with various proteins and signaling pathways within cells. ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been found to activate the cAMP signaling pathway, which plays a role in a variety of cellular processes, including gene expression, cell proliferation, and cell differentiation.
Biochemical and Physiological Effects:
ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been found to exhibit a range of biochemical and physiological effects, including the regulation of insulin secretion, the inhibition of cancer cell growth, and the modulation of immune cell function. ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has also been found to play a role in the regulation of cardiovascular function and the modulation of neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has several advantages as a tool for scientific research, including its high potency and specificity for certain proteins and signaling pathways. However, ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several potential future directions for research on ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, including the development of new ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate-based therapeutics for various diseases, the identification of new proteins and signaling pathways that interact with ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, and the further characterization of the biochemical and physiological effects of ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. Additionally, the development of new synthetic methods for ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate and related compounds may provide new opportunities for research and therapeutic development.
Méthodes De Synthèse
The synthesis of ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves several steps, starting with the reaction of indole-2-carboxaldehyde with 2-phenoxyethanol to form the intermediate compound 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)piperidine. This intermediate is then reacted with ethyl chloroformate to form the final product, ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate.
Applications De Recherche Scientifique
Ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the function of certain proteins and as a potential therapeutic agent for various diseases. ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been found to interact with a number of different proteins, including G protein-coupled receptors, which are involved in a wide range of physiological processes.
Propriétés
IUPAC Name |
ethyl 1-(1H-indol-2-ylmethyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O3/c1-2-29-24(28)25(14-17-30-22-9-4-3-5-10-22)12-15-27(16-13-25)19-21-18-20-8-6-7-11-23(20)26-21/h3-11,18,26H,2,12-17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVUQKGBYPCEBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC3=CC=CC=C3N2)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)ethyl]-N'-dodecylethanediamide](/img/structure/B5176077.png)
![N-(3,4-dimethylphenyl)-2-[5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5176078.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5176089.png)
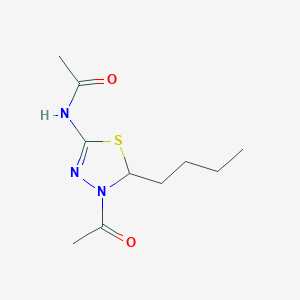
![methyl 4-{5-[(methyl{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}amino)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5176106.png)
![methyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5176109.png)

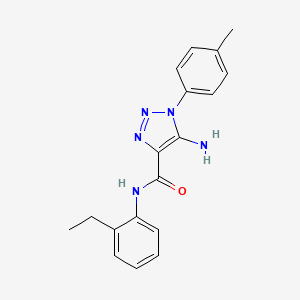
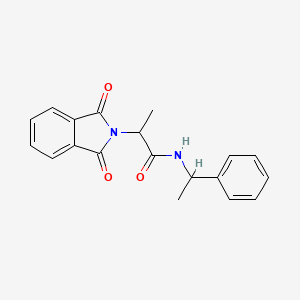
![N-(2-chlorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5176137.png)
![5-(4-bromophenyl)-3-(4-chloro-3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5176158.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5176162.png)
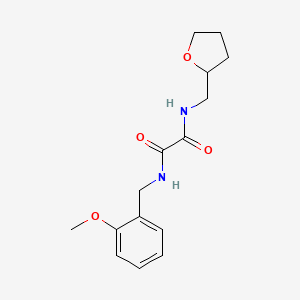
![6b-acetyl-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,6b,7,8,9,10,10a,11,11a,11b,12-octadecahydro-1H-indeno[2,1-a]phenanthren-2-yl acetate](/img/structure/B5176187.png)